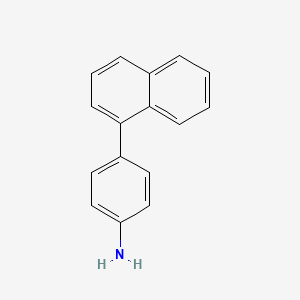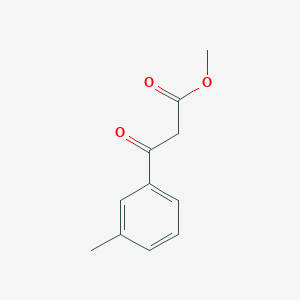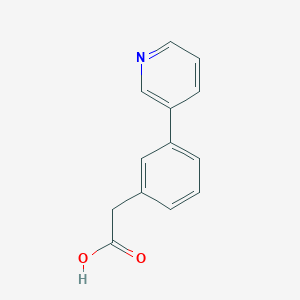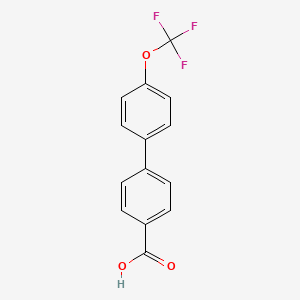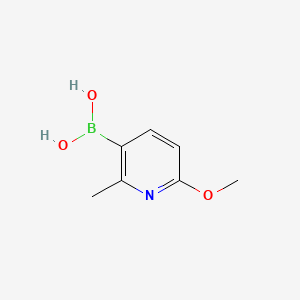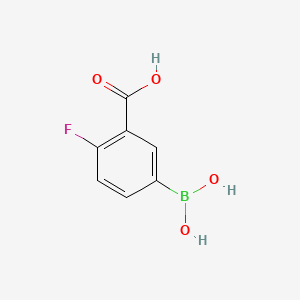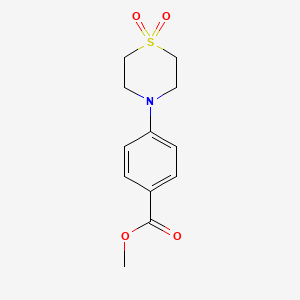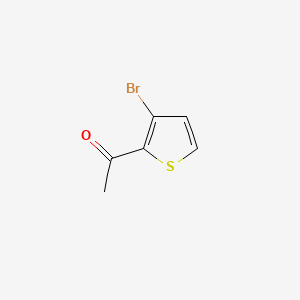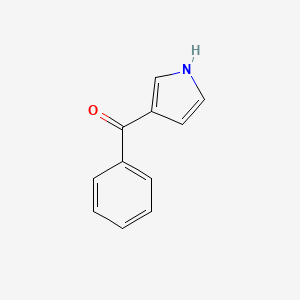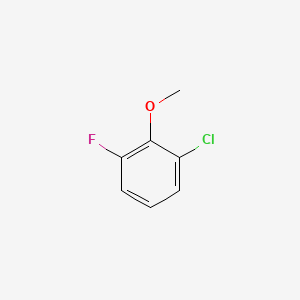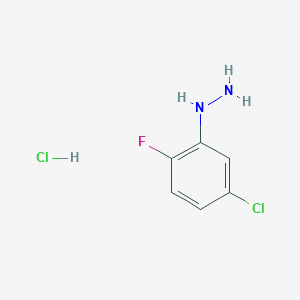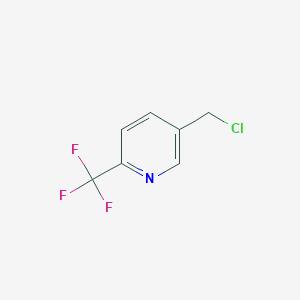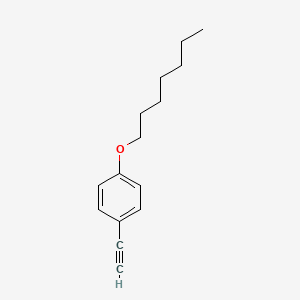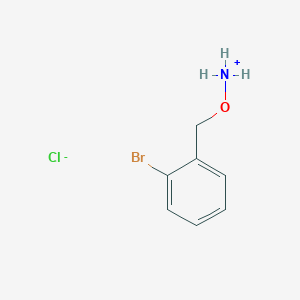
O-(2-溴苄基)羟胺盐酸盐
描述
O-(2-Bromobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H9BrClNO and a molecular weight of 238.51 g/mol . It is known for its unique structure, which includes an ammoniooxy group attached to a bromobenzene ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
科学研究应用
O-(2-Bromobenzyl)hydroxylamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a biochemical probe.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
准备方法
The synthesis of O-(2-Bromobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-bromobenzyl alcohol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the ammoniooxy derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
O-(2-Bromobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ammoniooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or hydroxylamines.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of O-(2-Bromobenzyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ammoniooxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromobenzene moiety may also interact with hydrophobic pockets in target proteins, enhancing binding affinity .
相似化合物的比较
O-(2-Bromobenzyl)hydroxylamine hydrochloride can be compared with similar compounds such as:
2-Bromobenzyl alcohol: Lacks the ammoniooxy group, making it less reactive in certain chemical reactions.
2-Bromoaniline: Contains an amino group instead of an ammoniooxy group, leading to different reactivity and biological activities.
2-Bromobenzaldehyde: Features an aldehyde group, which undergoes different types of chemical reactions compared to the ammoniooxy derivative.
The uniqueness of O-(2-Bromobenzyl)hydroxylamine hydrochloride lies in its combination of the bromobenzene ring and the ammoniooxy group, providing a versatile platform for various chemical transformations and biological interactions.
属性
IUPAC Name |
O-[(2-bromophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJRPFMUCUWQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of using 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride for derivatizing carbonyl compounds?
A1: This compound enables the mild and selective derivatization of carbonyl compounds into stable oxime ethers. [] This is particularly useful for analyzing reactive aldehydes, which are often found as secondary products of lipid peroxidation in food toxicology. The reaction proceeds under mild conditions and requires minimal workup, making it suitable for complex biological samples. Additionally, the presence of bromine in the derivatized product allows for selective detection using LC/HRMS techniques. []
Q2: How does the structure of 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride contribute to its derivatizing ability?
A2: The molecule contains an O-benzylhydroxylamine group, which reacts with the carbonyl group of aldehydes and ketones to form oxime ethers. [] The bromine atom does not directly participate in the derivatization reaction but serves as a tag for enhanced detection sensitivity in LC/HRMS analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



